molecular formula C18H36O2 B019322 Decyl 2-ethylhexanoate CAS No. 93777-46-9

Decyl 2-ethylhexanoate

Cat. No. B019322
CAS RN: 93777-46-9
M. Wt: 284.5 g/mol
InChI Key: NPTQTLMUAAVGNU-UHFFFAOYSA-N
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Description

Decyl 2-ethylhexanoate is a chemical compound with the molecular formula C18H36O2 . It is a non-flammable liquid .


Molecular Structure Analysis

The molecular structure of Decyl 2-ethylhexanoate consists of 18 carbon atoms, 36 hydrogen atoms, and 2 oxygen atoms . The molecule contains a total of 55 bonds, including 19 non-H bonds, 1 multiple bond, 15 rotatable bonds, 1 double bond, and 1 ester .


Physical And Chemical Properties Analysis

Decyl 2-ethylhexanoate is a non-flammable liquid . Its water solubility is below 1 mg/L at 20 °C . The molecular weight of Decyl 2-ethylhexanoate is 284.47724 .

Scientific Research Applications

  • Materials Science :

    • It's used as metal-organic precursors in materials science for producing various materials (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).
    • Iron(III) 2-ethylhexanoate serves as a novel, mild Lewis acid catalyst for stereoselective Diels-Alder reactions (Gorman & Tomlinson, 1998).
    • Tin 2-ethylhexanoate is used as a catalyst in the synthesis of room temperature cured polysiloxane rubbers, affecting their load bearing and aging properties (Patel et al., 2004).
  • Organic Synthesis :

    • 2-Ethylhexanoic acid is a reusable organocatalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles, offering efficient yields and short reaction times (Hekmatshoar et al., 2015).
    • It's involved in catalytic esterification with 2-ethyl-1-hexanol in supercritical carbon dioxide to produce 2-ethylhexyl 2-ethylhexanoate (Ghaziaskar, Daneshfar, & Calvo, 2006).
  • Chemical Industry and Other Applications :

properties

IUPAC Name

decyl 2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-4-7-9-10-11-12-13-14-16-20-18(19)17(6-3)15-8-5-2/h17H,4-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTQTLMUAAVGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)C(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50918060
Record name Decyl 2-ethylhexanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decyl 2-ethylhexanoate

CAS RN

93777-46-9
Record name Decyl 2-ethylhexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93777-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Decyl 2-ethylhexanoate
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Record name Decyl 2-ethylhexanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decyl 2-ethylhexanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AK Doolittle, RH Peterson - Journal of the American Chemical …, 1951 - ACS Publications
Ten «-paraffin hydrocarbons covering a molecular weight range of 72 to 900 were prepared by conventional synthetic methods. Most of the preparations were of high purity and their …
Number of citations: 168 pubs.acs.org
S Bräkling, C Hinterleitner, L Cappellin… - Rapid …, 2023 - Wiley Online Library
… The highest matching factor of 843 for this approach was obtained for decyl-2-ethylhexanoate (C18H36O2). It differs by a CH2 unit from the sum formula C19H38O2 given by the …
S Bräkling - Dissertation, Wuppertal, Bergische …
Number of citations: 0

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